6,7-dichloro-3,4-dihydro-2H-chromen-3-amine;hydrochloride
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Overview
Description
6,7-dichloro-3,4-dihydro-2H-chromen-3-amine;hydrochloride is a chemical compound with the empirical formula C9H11Cl2NO. It is a derivative of chromene, a bicyclic compound consisting of a benzene ring fused to a pyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dichloro-3,4-dihydro-2H-chromen-3-amine;hydrochloride typically involves the reaction of 6,7-dichlorochromanone with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6,7-dichloro-3,4-dihydro-2H-chromen-3-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
6,7-dichloro-3,4-dihydro-2H-chromen-3-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,7-dichloro-3,4-dihydro-2H-chromen-3-amine;hydrochloride involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydro-2H-chromen-3-ylamine hydrochloride
- (3,4-Dihydro-2H-chromen-6-ylmethyl)amine hydrochloride
- (2,2-Dimethyl-3,4-dihydro-2H-chromen-4-yl)amine hydrochloride
Uniqueness
6,7-dichloro-3,4-dihydro-2H-chromen-3-amine;hydrochloride is unique due to the presence of chlorine atoms at the 6 and 7 positions of the chromene ring. This structural feature can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
CAS No. |
54445-03-3 |
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Molecular Formula |
C9H10Cl3NO |
Molecular Weight |
254.5 g/mol |
IUPAC Name |
6,7-dichloro-3,4-dihydro-2H-chromen-3-amine;hydrochloride |
InChI |
InChI=1S/C9H9Cl2NO.ClH/c10-7-2-5-1-6(12)4-13-9(5)3-8(7)11;/h2-3,6H,1,4,12H2;1H |
InChI Key |
VCOBREKUGIOHKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=CC(=C(C=C21)Cl)Cl)N.Cl |
Origin of Product |
United States |
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